molecular formula C13H29F2O3PSi2 B14217975 Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate CAS No. 828265-24-3

Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate

Katalognummer: B14217975
CAS-Nummer: 828265-24-3
Molekulargewicht: 358.51 g/mol
InChI-Schlüssel: UNGWBUSOFFKYQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a cyclohexyl ring and a difluoromethyl group, with trimethylsilyl groups providing stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate typically involves the reaction of cyclohexyl(difluoro)methylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can be easily removed, revealing the reactive phosphonate group, which can then participate in various chemical transformations. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is unique due to the combination of the cyclohexyl, difluoromethyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

828265-24-3

Molekularformel

C13H29F2O3PSi2

Molekulargewicht

358.51 g/mol

IUPAC-Name

[[cyclohexyl(difluoro)methyl]-trimethylsilyloxyphosphoryl]oxy-trimethylsilane

InChI

InChI=1S/C13H29F2O3PSi2/c1-20(2,3)17-19(16,18-21(4,5)6)13(14,15)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3

InChI-Schlüssel

UNGWBUSOFFKYQY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OP(=O)(C(C1CCCCC1)(F)F)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.